

Potential Therapeutic Targets of Peimisine HCl: A Technical Guide

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Compound of Interest

Compound Name: *Peimisine HCl*

Cat. No.: *B609900*

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Abstract

Peimisine, an isosteroid alkaloid primarily isolated from the bulbs of *Fritillaria* species, and its hydrochloride salt, **Peimisine HCl**, have demonstrated significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the molecular targets and signaling pathways modulated by Peimisine, focusing on its applications in oncology and inflammatory diseases. The information presented herein is intended to support further research and drug development efforts by elucidating the compound's mechanisms of action, summarizing key quantitative data, and providing detailed experimental methodologies.

Introduction

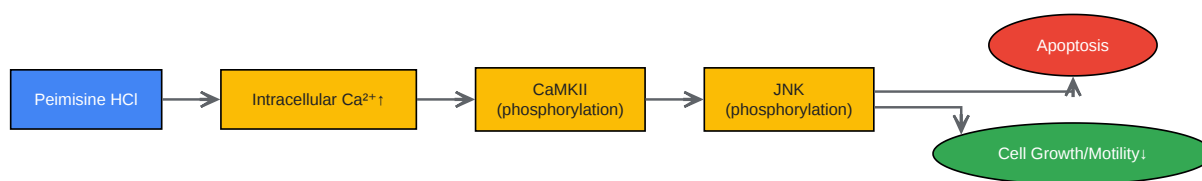
Peimisine is a major bioactive constituent of traditional Chinese medicines derived from *Fritillaria* plants, which have been used for centuries to treat respiratory ailments. Modern pharmacological studies have begun to unravel the molecular basis for these therapeutic effects, identifying Peimisine and its derivatives as potent modulators of critical cellular signaling pathways. This guide will focus on two primary areas of investigation: the anti-cancer properties of Peimisine, particularly in prostate cancer, and its anti-inflammatory and antioxidant effects in the context of acute lung injury and chronic obstructive pulmonary disease (COPD).

Therapeutic Targets in Oncology: Prostate Cancer

Peimisine has been shown to inhibit the growth and motility of prostate cancer cells and induce apoptosis by disrupting intracellular calcium homeostasis. The primary signaling cascade implicated is the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII)/c-Jun N-terminal kinase (JNK) pathway.

Signaling Pathway: Ca²⁺/CaMKII/JNK

Peimisine treatment leads to an increase in intracellular Ca²⁺ concentration in prostate cancer cells. This elevation in Ca²⁺ activates CaMKII, which in turn phosphorylates and activates the JNK signaling pathway. Activated JNK is a key regulator of apoptosis, and its upregulation by Peimisine contributes to cancer cell death.



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Figure 1: Peimisine-induced apoptotic pathway in prostate cancer.

Quantitative Data: In Vitro Efficacy

The following table summarizes the effective concentrations of Peimine in treating prostate cancer cell lines.

Cell Line	Assay	Concentration (μM)	Effect	Reference
DU-145, LNCaP, PC-3	Cell Growth	2.5, 5, 10	Significant inhibition of growth	[1]
PC-3	Invasion & Migration	2.5, 5, 10	Dose-dependent inhibition	[1]

Experimental Protocols

- Prostate cancer cells (e.g., DU-145, LNCaP, PC-3) are seeded in 96-well plates at a density of 5×10^3 cells/well.
- Cells are treated with varying concentrations of **Peimisine HCl** (e.g., 0, 2.5, 5, 10, 20, 40 μ M) for 24, 48, or 72 hours.
- Following incubation, 10 μ L of Cell Counting Kit-8 (CCK-8) solution is added to each well.
- Plates are incubated for an additional 2 hours at 37°C.
- The optical density at 450 nm is measured using a microplate reader to determine cell viability.
- Cells are treated with **Peimisine HCl** for the desired time and concentration.
- Both adherent and floating cells are collected and washed with ice-cold PBS.
- Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

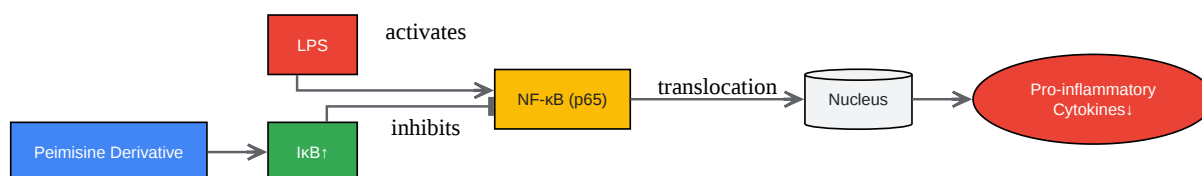
Therapeutic Targets in Inflammation and Oxidative Stress

Peimisine and its derivatives have demonstrated significant anti-inflammatory and antioxidant properties in models of acute lung injury (ALI) and COPD. The key signaling pathways modulated are the NF- κ B and Nrf2/KEAP1 pathways.

Signaling Pathway: NF- κ B Inhibition in Acute Lung Injury

In the context of lipopolysaccharide (LPS)-induced ALI, a derivative of Peimisine has been shown to inhibit the NF- κ B signaling pathway.^[2] This is achieved by increasing the expression

of I κ B, an inhibitor of NF- κ B, thereby preventing the translocation of the p65 subunit of NF- κ B to the nucleus and subsequent transcription of pro-inflammatory cytokines.[2]

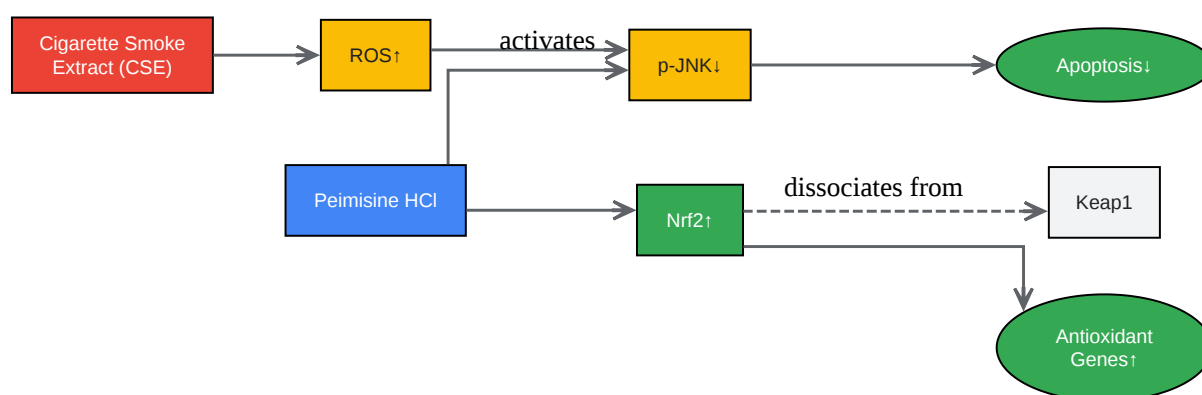


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Figure 2: Inhibition of the NF- κ B pathway by a Peimisine derivative.

Signaling Pathway: Nrf2/KEAP1 and JNK/MAPK Modulation in Oxidative Stress

In a model of cigarette smoke extract (CSE)-induced oxidative stress in bronchial epithelial cells, Peimisine was found to exert protective effects by modulating the Nrf2/KEAP1 and JNK/MAPK pathways.[3] Peimisine upregulates the expression of Nrf2, a key transcription factor for antioxidant genes, and inhibits the phosphorylation of JNK, a mediator of apoptosis.



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Figure 3: Modulation of Nrf2/KEAP1 and JNK pathways by Peimisine.

Quantitative Data: In Vitro and In Vivo Efficacy

The following table summarizes the effective concentrations and dosages of Peimisine and its derivatives in inflammatory and oxidative stress models.

Model	Compound	Concentration/ Dosage	Effect	Reference
LPS-induced ALI in RAW 264.7 cells	Boc-leucine mono peimisine ester monoamide	25 µg/ml	Increased cell survival; Reduced TNF-α, IL-1β, IL-6, iNOS	
LPS-induced ALI in mice	Boc-leucine mono peimisine ester monoamide	10 mg/kg (i.p.)	Reduced lung Wet/Dry ratio; Inhibited TNF-α, IL-1β, IL-6, iNOS	
CSE-induced oxidative stress in BEAS-2B cells	Peimisine	20 µM	Attenuated ROS production	

Experimental Protocols

- Cells or lung tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration is determined using a BCA protein assay kit.
- Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, Keap1, p-JNK, JNK, GAPDH) overnight at 4°C.

- After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Mice are administered Peimisine derivative (e.g., 2.5 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- After a set time (e.g., 1 hour), ALI is induced by intraperitoneal injection of LPS (e.g., 10 mg/kg).
- After a further incubation period (e.g., 6-24 hours), animals are euthanized.
- Bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory cell infiltration and cytokine levels.
- Lung tissue can be harvested for histological analysis (H&E staining), wet/dry ratio measurement, and Western blot analysis.

Conclusion

Peimisine HCl and its derivatives represent a promising class of compounds with multifaceted therapeutic potential. The elucidated mechanisms of action, centered on the modulation of key signaling pathways such as Ca^{2+} /CaMKII/JNK in cancer and NF- κ B and Nrf2/KEAP1 in inflammation and oxidative stress, provide a solid foundation for further preclinical and clinical development. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate the design of future studies aimed at fully characterizing the therapeutic utility of Peimisine. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models is warranted to translate these promising preclinical findings into novel therapeutic strategies.

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